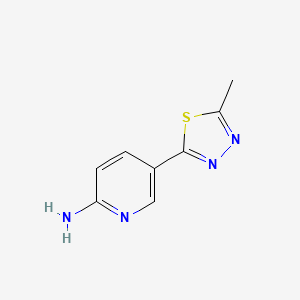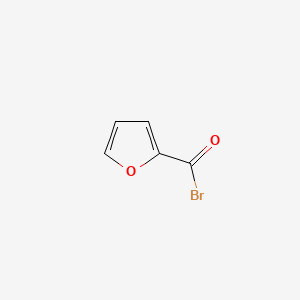
Oxetane-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxetane-3-carbohydrazide is a chemical compound that features a four-membered oxetane ring with a carbohydrazide functional group. The oxetane ring is known for its high ring strain and unique reactivity, making it an interesting subject for chemical research and industrial applications. The carbohydrazide group adds further versatility to the compound, allowing it to participate in a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxetane-3-carbohydrazide typically involves the formation of the oxetane ring followed by the introduction of the carbohydrazide group. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound. Another method involves the intramolecular cyclization of epoxides under acidic or basic conditions.
For the introduction of the carbohydrazide group, the oxetane ring can be functionalized with a hydrazine derivative. This can be achieved through nucleophilic substitution reactions where the oxetane ring is first activated by a leaving group, followed by the addition of hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
Oxetane-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups like amines.
Substitution: Nucleophilic substitution reactions can replace the carbohydrazide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxetane-3-carboxylic acid derivatives, amines, and various substituted oxetane compounds.
科学的研究の応用
Oxetane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of oxetane-3-carbohydrazide involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The carbohydrazide group can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
Oxetane-3-carboxylic acid: Similar in structure but lacks the carbohydrazide group.
Azetidine-3-carbohydrazide: Contains a four-membered ring with a nitrogen atom instead of oxygen.
Tetrahydrofuran-3-carbohydrazide: Features a five-membered ring with an oxygen atom.
Uniqueness
Oxetane-3-carbohydrazide is unique due to the combination of the highly strained oxetane ring and the versatile carbohydrazide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
特性
分子式 |
C4H8N2O2 |
|---|---|
分子量 |
116.12 g/mol |
IUPAC名 |
oxetane-3-carbohydrazide |
InChI |
InChI=1S/C4H8N2O2/c5-6-4(7)3-1-8-2-3/h3H,1-2,5H2,(H,6,7) |
InChIキー |
MKYUXZZXOHOWCT-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



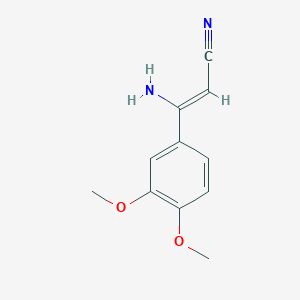
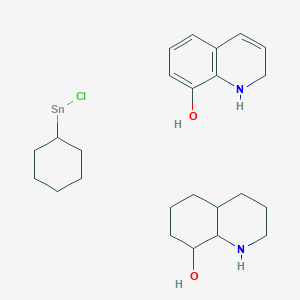
![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)
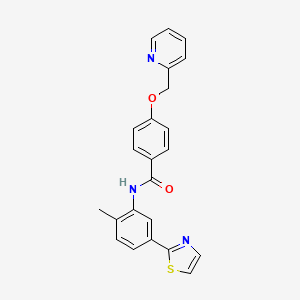
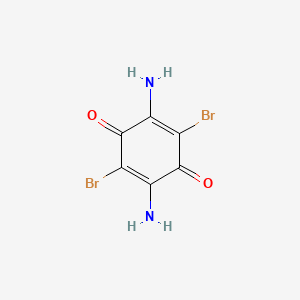
![8-Bromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13988103.png)
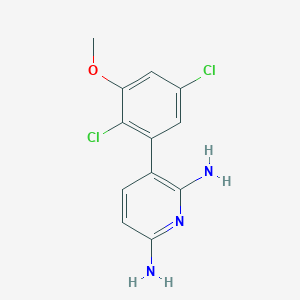



![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)
